molecular formula C11H12O2S B2604238 (3R,4R)-4-phenylthiolane-3-carboxylic acid CAS No. 2307782-14-3

(3R,4R)-4-phenylthiolane-3-carboxylic acid

Cat. No.: B2604238
CAS No.: 2307782-14-3
M. Wt: 208.28
InChI Key: ZABHZUNEOJIABN-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-4-phenylthiolane-3-carboxylic acid is a chiral compound with a unique thiolane ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both a phenyl group and a carboxylic acid group in its structure makes it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-phenylthiolane-3-carboxylic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the formation of the (3R,4R) configuration. The reaction conditions often include controlled temperatures and the use of solvents that favor the desired stereochemical outcome .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize readily available starting materials and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of biocatalysts may be employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-phenylthiolane-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3R,4R)-4-phenylthiolane-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R,4R)-4-phenylthiolane-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with target proteins, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-4-hypoxanthin-9-yl-3-((S)-2-hydroxy-2-phosphonoethyl)oxy-1-N-(phosphonopropionyl)pyrrolidine
  • (3R,4R)-4-guanin-9-yl-3-((S)-2-hydroxy-2-phosphonoethyl)oxy-1-N(phosphonopropionyl)pyrrolidine
  • 3-feruloylquinic acid
  • 5-coumaroylquinic acid

Uniqueness

(3R,4R)-4-phenylthiolane-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both a thiolane ring and a phenyl group. This combination of structural features allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications.

Properties

IUPAC Name

(3R,4R)-4-phenylthiolane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2S/c12-11(13)10-7-14-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABHZUNEOJIABN-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CS1)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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